2-(Bromoethynyl)-5-nitrofuran
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Overview
Description
2-(Bromoethynyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a bromoethynyl group at the 2-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromoethynyl)-5-nitrofuran typically involves the bromination of ethynyl-substituted furan derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as silver nitrate. The reaction is carried out in an organic solvent like acetone at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods, such as using continuous flow reactors for bromination reactions, could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Bromoethynyl)-5-nitrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can act as a dienophile in [4+2] cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Cycloaddition: Reactions are often carried out at elevated temperatures with dienes in the presence of a catalyst.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted furan derivatives can be obtained.
Cycloaddition Products: Complex polycyclic structures are formed, which can be further functionalized for various applications.
Scientific Research Applications
2-(Bromoethynyl)-5-nitrofuran has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Bromoethynyl)-5-nitrofuran in biological systems is not fully understood. it is believed that the compound interacts with cellular proteins and enzymes, potentially inhibiting their function. The nitro group may also contribute to the compound’s reactivity, leading to the generation of reactive oxygen species that can induce cellular damage .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethynyl aryl sulfones: These compounds share the bromoethynyl group and exhibit similar reactivity in cycloaddition reactions.
Bromethalin: Although structurally different, bromethalin also contains a bromine atom and exhibits biological activity.
Uniqueness
2-(Bromoethynyl)-5-nitrofuran is unique due to the presence of both a bromoethynyl group and a nitro group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
113485-20-4 |
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Molecular Formula |
C6H2BrNO3 |
Molecular Weight |
215.99 g/mol |
IUPAC Name |
2-(2-bromoethynyl)-5-nitrofuran |
InChI |
InChI=1S/C6H2BrNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-2H |
InChI Key |
GUXLLSFQXUZJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C#CBr |
Origin of Product |
United States |
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